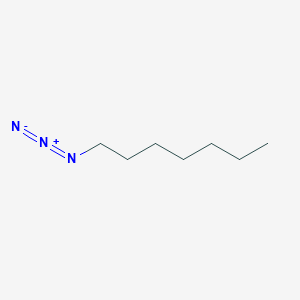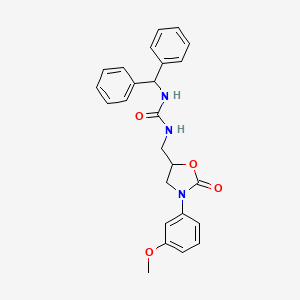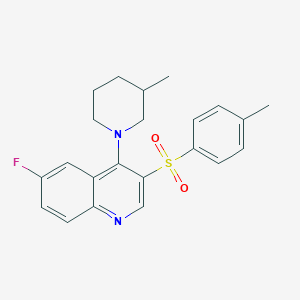![molecular formula C13H19NO2 B2543195 (1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1344050-14-1](/img/structure/B2543195.png)
(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Stereoselective Synthesis and Structural Characterization
Stereoselective Synthesis of Optically Active Derivatives : Research by Uchiyama et al. (2001) demonstrates the stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives, highlighting methods that could be applicable to the synthesis of “(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol” Uchiyama et al., 2001.
Spectroscopic Studies for Conformation Analysis : Iriepa et al. (2001) conducted a spectroscopic study of 3-methyl-3-azabicyclo[3.2.1]octan-8α (and β)-ols, providing insights into the conformation of similar bicyclic compounds through infrared and NMR spectroscopy Iriepa et al., 2001.
Synthesis Methodologies and Chemical Reactivity
Efficient Synthesis Using Pyroglutamic Acid : Singh et al. (2007) reported on the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogs from pyroglutamic acid, showcasing an efficient methodology that may have relevance to the synthesis of related compounds Singh et al., 2007.
Crystal Structure Characterization for Molecular Insight : The work by Wu et al. (2015) on the crystal structure characterization of a related bicyclic compound provides a framework for understanding the structural aspects that might be applicable to “(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol” Wu et al., 2015.
properties
IUPAC Name |
8-[(5-methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-2-5-13(16-9)8-14-10-3-4-11(14)7-12(15)6-10/h2,5,10-12,15H,3-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJMANXVFNPNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C3CCC2CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

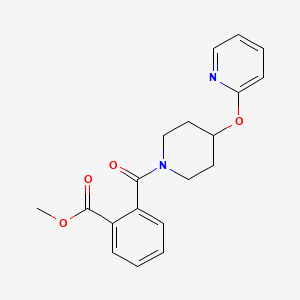
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)



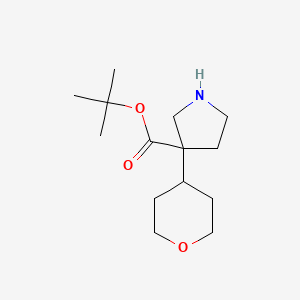
![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2543129.png)

![4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide](/img/structure/B2543132.png)
